5-Chloro-3-(2-fluorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde
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Overview
Description
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 5-position, a fluorophenyl group at the 3-position, a methyl group at the 1-position, and a carboxaldehyde group at the 4-position
Preparation Methods
The synthesis of 5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde can be achieved through several synthetic routes. One common method involves the acylation of 5-chloro-1,3-dimethylpyrazole with 2-fluorobenzoyl chloride. This reaction typically requires the use of a Friedel-Crafts catalyst, such as aluminum chloride, to facilitate the acylation process . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and appropriate catalysts or reagents to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological targets. It can be employed in assays to investigate the activity of specific enzymes or receptors.
Medicine: Research into its potential therapeutic applications includes exploring its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It can also be used in the formulation of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, thereby reducing the enzyme’s catalytic activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde can be compared with other similar compounds, such as:
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde: This compound lacks the fluorophenyl group, which may result in different chemical and biological properties.
3-(2-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde: This compound lacks the chloro group, which may affect its reactivity and interactions with biological targets.
5-Chloro-3-phenyl-1-methyl-1H-pyrazole-4-carboxaldehyde: This compound has a phenyl group instead of a fluorophenyl group, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its unique structure, which includes a chloro group, a fluorophenyl moiety, and an aldehyde functional group, contributing to its diverse biological properties.
- Molecular Formula : C10H8ClFN2O
- Molecular Weight : 238.645 g/mol
- CAS Number : 857640-25-6
- Physical State : Solid at room temperature
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Pyrazole Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 | 3.79 | Apoptosis induction |
Compound B | NCI-H460 | 12.50 | Aurora-A kinase inhibition |
Compound C | A549 | 26.00 | Cell cycle arrest |
This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
Pyrazole derivatives have also been explored for their anti-inflammatory properties. The presence of the chloro and fluorine substituents may enhance the compound's ability to modulate inflammatory pathways.
The biological activity of this compound may involve:
- Inhibition of Kinases : Similar compounds have shown to inhibit kinases such as Aurora-A and CDK2, which are crucial in cell cycle regulation.
- Induction of Apoptosis : By triggering apoptotic pathways, this compound could effectively reduce tumor growth.
Case Studies
-
Study on Antitumor Activity :
- A study evaluated the effect of pyrazole derivatives on MCF7 and A549 cell lines. The results indicated that certain derivatives led to significant reductions in cell viability, suggesting that structural modifications can enhance anticancer efficacy.
-
Inflammation Model :
- In a model of inflammation, pyrazole derivatives were tested for their ability to reduce pro-inflammatory cytokines. The findings suggest that compounds with similar structures can significantly lower levels of TNF-alpha and IL-6.
Properties
Molecular Formula |
C11H8ClFN2O |
---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
5-chloro-3-(2-fluorophenyl)-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H8ClFN2O/c1-15-11(12)8(6-16)10(14-15)7-4-2-3-5-9(7)13/h2-6H,1H3 |
InChI Key |
GYXLRFPEIXOTGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2F)C=O)Cl |
Origin of Product |
United States |
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